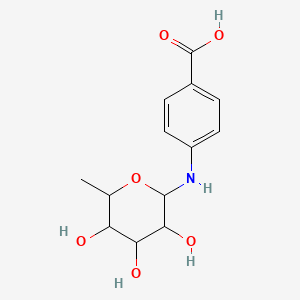

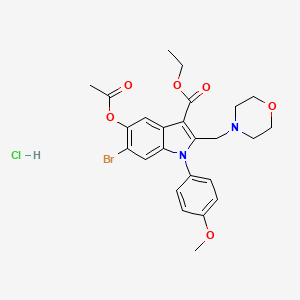

N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine, also known as CMP-Neu5Ac, is a molecule that plays a crucial role in various biological processes. CMP-Neu5Ac is a sialic acid donor that is involved in the biosynthesis of glycoconjugates, which are essential for cell signaling, immune recognition, and other physiological functions.

Mécanisme D'action

N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine acts as a sialic acid donor in the biosynthesis of sialylated glycoconjugates. N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine is transported into the Golgi apparatus, where it is used as a substrate by sialyltransferases to transfer sialic acid residues onto glycoconjugates. Sialylation of glycoconjugates plays a critical role in various biological processes, including cell signaling, immune recognition, and viral infection.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine are primarily related to its role in the biosynthesis of sialylated glycoconjugates. Sialylation of glycoconjugates has been shown to modulate immune responses, including the recognition and clearance of pathogens by immune cells. Sialylation of glycoconjugates also plays a crucial role in cell signaling and adhesion, as well as in the regulation of cell growth and differentiation. N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine is also involved in the biosynthesis of sialylated glycans on viral glycoproteins, which are essential for viral entry and infection.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine in lab experiments include its high purity, stability, and availability. N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine can be easily synthesized or purchased from commercial sources, making it a readily available substrate for sialylation reactions. The limitations of using N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine in lab experiments include its relatively high cost and the need for specialized equipment and expertise to perform sialylation reactions.

Orientations Futures

For research on N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine include the development of new methods for the enzymatic and chemical synthesis of N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine, as well as the identification of new sialyltransferases and other enzymes involved in the biosynthesis of sialylated glycoconjugates. Other areas of research include the investigation of the role of sialylation in various biological processes, including immune responses, cell signaling, and viral infection. Additionally, the development of new techniques for the analysis and characterization of sialylated glycoconjugates will enable researchers to better understand the structure and function of these molecules in health and disease.

Méthodes De Synthèse

N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine can be synthesized by enzymatic or chemical methods. The enzymatic synthesis involves the use of enzymes such as CMP-sialic acid synthetase and sialyltransferase to catalyze the reaction between cytidine monophosphate (CMP) and N-acetylneuraminic acid (Neu5Ac), which results in the formation of N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine. The chemical synthesis, on the other hand, involves the use of chemical reagents such as triethylamine and 1,1'-carbonyldiimidazole to activate the carboxyl group of Neu5Ac, which then reacts with CMP to form N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine.

Applications De Recherche Scientifique

N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine has been extensively studied in various scientific research fields, including glycobiology, immunology, and virology. N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine is a crucial molecule in the biosynthesis of sialylated glycoconjugates, which are involved in cell signaling, immune recognition, and other physiological functions. Studies have shown that sialylation of glycoconjugates plays a critical role in the regulation of immune responses, including the recognition and clearance of pathogens by immune cells. N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine is also a substrate for the biosynthesis of sialylated glycans on viral glycoproteins, which are essential for viral entry and infection.

Propriétés

IUPAC Name |

4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6/c1-6-9(15)10(16)11(17)12(20-6)14-8-4-2-7(3-5-8)13(18)19/h2-6,9-12,14-17H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQRPBXJCRJRBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carboxyphenyl)-6-deoxyhexopyranosylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl[(2-hydroxyphenoxy)methyl]phosphinic acid](/img/structure/B5204288.png)

![4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5204290.png)

![3,4-dimethoxy-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5204294.png)

![2-chloro-6-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5204316.png)

![6,8-dichloro-N-[3-(4-morpholinyl)propyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5204324.png)

![1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5204332.png)

![5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5204347.png)

![4-(4-ethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5204359.png)